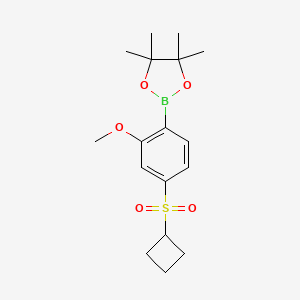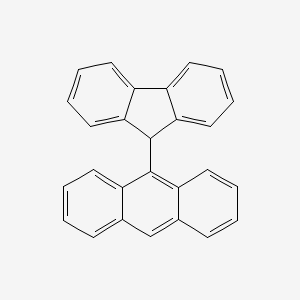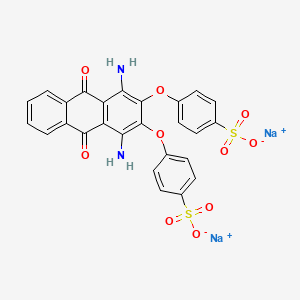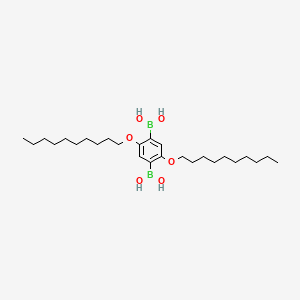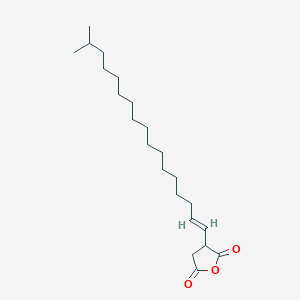
Isooctadecenylsuccinicanhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctadecenylsuccinicanhydride is an organic compound characterized by its long carbon chain and succinic anhydride functional group. It is commonly used as a surfactant, emulsifier, and corrosion inhibitor in the production of lubricants, coatings, and adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isooctadecenylsuccinicanhydride can be synthesized through the reaction of isooctadecenyl alcohol with succinic anhydride under acidic or basic conditions. The reaction typically involves heating the reactants to facilitate the formation of the anhydride bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of maleic anhydride followed by the reaction with isooctadecenyl alcohol. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isooctadecenylsuccinicanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride group to a diol.
Substitution: The anhydride group can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols and amines are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Esters and amides.
Scientific Research Applications
Isooctadecenylsuccinicanhydride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions.
Biology: Employed in the formulation of biocompatible materials.
Medicine: Utilized in drug delivery systems due to its amphiphilic properties.
Industry: Applied in the production of lubricants, coatings, and adhesives
Mechanism of Action
The mechanism of action of isooctadecenylsuccinicanhydride involves its ability to interact with hydrophobic and hydrophilic surfaces. The succinic anhydride group can form covalent bonds with hydroxyl and amine groups, enhancing its adhesive properties. The long carbon chain provides hydrophobic interactions, making it an effective surfactant and emulsifier .
Comparison with Similar Compounds
Similar Compounds
Succinic anhydride: A simpler anhydride with similar reactivity but lacking the long carbon chain.
Maleic anhydride: Another anhydride used in similar applications but with different reactivity due to the presence of a double bond.
Uniqueness
Isooctadecenylsuccinicanhydride is unique due to its long carbon chain, which imparts amphiphilic properties, making it highly effective as a surfactant and emulsifier. This distinguishes it from simpler anhydrides like succinic anhydride and maleic anhydride .
Properties
Molecular Formula |
C22H38O3 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-[(E)-16-methylheptadec-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C22H38O3/c1-19(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20-18-21(23)25-22(20)24/h15,17,19-20H,3-14,16,18H2,1-2H3/b17-15+ |
InChI Key |
GPFVWKXABQQNEM-BMRADRMJSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCC/C=C/C1CC(=O)OC1=O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCC=CC1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


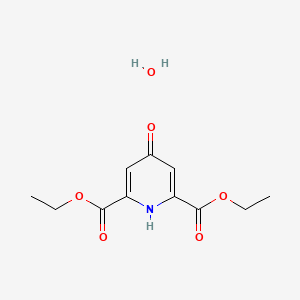
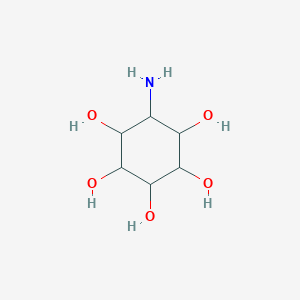
![5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13143478.png)


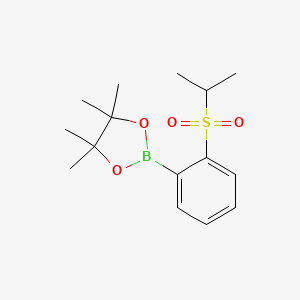
![2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13143511.png)

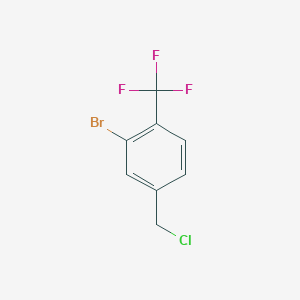
![3-Methoxy-6-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13143528.png)
